(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
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Overview
Description
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a chiral amine compound characterized by the presence of a 1,3-dioxaindane moiety attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine typically involves the following steps:
Formation of the 1,3-dioxaindane moiety: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Attachment of the propan-2-amine group: The 1,3-dioxaindane intermediate is then reacted with a suitable amine precursor, such as (S)-2-aminopropanol, under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with different functional groups.
Scientific Research Applications
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
- (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine shares structural similarities with other chiral amines and 1,3-dioxaindane derivatives.
- Examples include (2S)-1-(1,3-dioxaindan-5-yl)propan-2-amine and (2S)-1-(1,3-dioxaindan-6-yl)propan-2-amine.
Uniqueness:
- The specific positioning of the 1,3-dioxaindane moiety and the chiral center in this compound contributes to its unique chemical and biological properties.
- Its distinct reactivity and potential applications set it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVOZRNDZPGLF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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